1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
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Description
1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Tetrahydrobenzo[b]thiophene derivatives, including compounds similar in structure to the one , have shown promising anticancer activities. The benzyl urea tetrahydrobenzo[b]thiophene derivative BU17, for instance, exhibited broad-spectrum antitumor activity against several cancer cell lines. It has been found to destabilize tubulin polymerization, induce apoptosis through the enhancement of caspase 3 and 9 levels, and inhibit WEE1 kinase. The encapsulation of such compounds into PLGA nanoparticles further enhances their antitumor activities, presenting a novel approach for cancer treatment through the inhibition of kinases and microtubule assembly (Abdel-Rahman et al., 2021).
Synthetic Methodologies
Research into the synthesis of oxazepine and other heterocyclic skeletons from compounds including thioureas has expanded the toolbox for constructing biologically active substances. The development of novel synthetic routes for dibenzo[d,f][1,3]oxazepine derivatives from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization represents a significant advance in the field of medicinal chemistry and drug design, providing a foundation for the development of new therapeutic agents (Murata et al., 2021).
Enantioselective Anion Receptors
Studies on non-racemic atropisomeric (thio)ureas, including those structurally related to the compound , have explored their potential as neutral enantioselective anion receptors for amino-acid derivatives. These findings highlight the importance of molecular conformation in binding interactions and the potential applications of such compounds in asymmetric synthesis and catalysis (Roussel et al., 2006).
properties
IUPAC Name |
1-thiophen-2-yl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2)10-23-13-7-6-11(9-12(13)20(3)15(17)21)18-16(22)19-14-5-4-8-24-14/h4-9H,10H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDMSQPOHJHERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea |
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